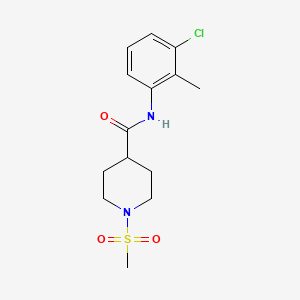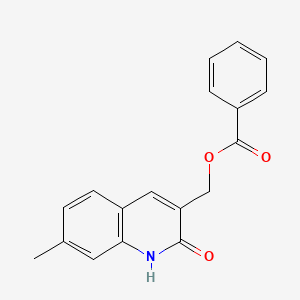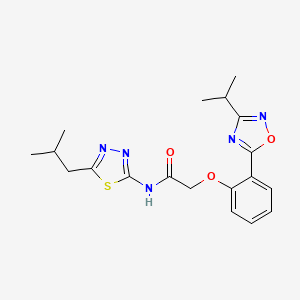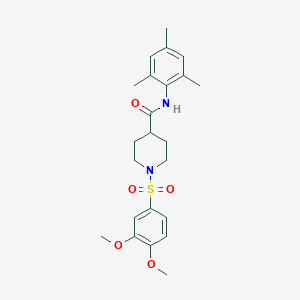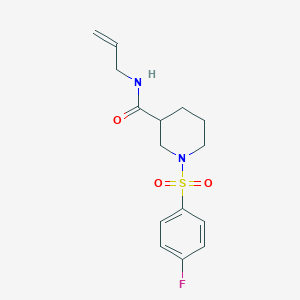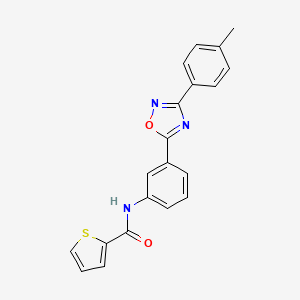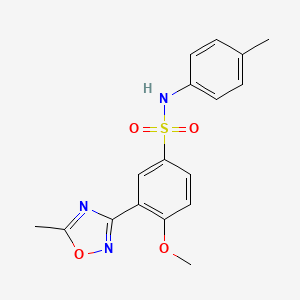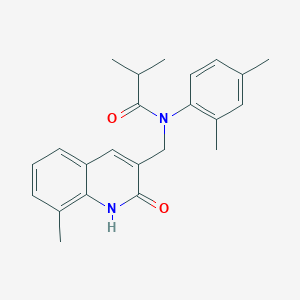
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide, also known as DMQX, is a synthetic compound that has been extensively studied in the field of neuroscience. DMQX is a potent antagonist of the AMPA receptor, a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide acts as a non-competitive antagonist of the AMPA receptor, which means it binds to a different site on the receptor than the glutamate binding site. By binding to the receptor, this compound prevents the activation of the receptor by glutamate, which results in the inhibition of excitatory synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate, dopamine, and serotonin, which are involved in various physiological and pathological conditions. This compound has also been shown to reduce the expression of various inflammatory cytokines and chemokines, which are involved in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it an ideal tool for studying the role of the AMPA receptor in various physiological and pathological conditions. However, this compound has some limitations as well. It is a synthetic compound that may have some off-target effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide research. One area of research is to study the role of this compound in drug addiction and other psychiatric disorders. Another area of research is to develop more potent and selective AMPA receptor antagonists that can be used as therapeutic agents for various neurodegenerative diseases. Finally, more research is needed to understand the off-target effects of this compound and develop strategies to minimize them.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-hydroxy-8-methylquinoline with 2,4-dimethylphenylisocyanate in the presence of isobutyric acid. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide has been extensively used in scientific research to study the role of the AMPA receptor in various physiological and pathological conditions. It has been shown to be effective in blocking the AMPA receptor-mediated excitotoxicity, which is associated with various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been used to study the role of the AMPA receptor in drug addiction, depression, and anxiety disorders.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-14(2)23(27)25(20-10-9-15(3)11-17(20)5)13-19-12-18-8-6-7-16(4)21(18)24-22(19)26/h6-12,14H,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQKDZYMGGBGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)
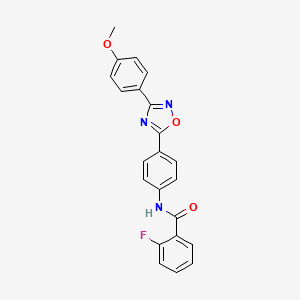
![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
